molecular formula C9H11BrMgN2 B14877432 6-Pyrrolidin-1-ylpyridin-2-ylmagnesium bromide

6-Pyrrolidin-1-ylpyridin-2-ylmagnesium bromide

Cat. No.: B14877432
M. Wt: 251.41 g/mol
InChI Key: SECJKTOKCKBQCN-UHFFFAOYSA-M
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Description

6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a pyrrolidine ring and a pyridine ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide typically involves the reaction of 6-bromo-2-pyridylpyrrolidine with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is fully consumed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF .

Chemical Reactions Analysis

Types of Reactions

6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Alkyl and aryl halides are often used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are used in coupling reactions.

Major Products

Scientific Research Applications

6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide is used in various scientific research applications:

Mechanism of Action

The compound acts as a nucleophile in chemical reactions. The magnesium atom coordinates with the nitrogen atoms in the pyridine and pyrrolidine rings, stabilizing the negative charge on the carbon atom. This makes the carbon atom highly reactive towards electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Pyrrolidinylmethyl)phenyl magnesium bromide
  • 4-(1-Pyrrolidinylmethyl)phenyl magnesium bromide
  • 2-(1-Pyrrolidinylmethyl)phenyl magnesium bromide

Uniqueness

6-pyrrolidin-1-ylpyridin-2-ylmagnesium bromide is unique due to the presence of both pyridine and pyrrolidine rings, which provide distinct reactivity and selectivity in chemical reactions. This dual-ring structure allows for more versatile applications compared to similar compounds that may only contain one type of ring .

Properties

Molecular Formula

C9H11BrMgN2

Molecular Weight

251.41 g/mol

IUPAC Name

magnesium;6-pyrrolidin-1-yl-2H-pyridin-2-ide;bromide

InChI

InChI=1S/C9H11N2.BrH.Mg/c1-2-6-10-9(5-1)11-7-3-4-8-11;;/h1-2,5H,3-4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

SECJKTOKCKBQCN-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)C2=CC=C[C-]=N2.[Mg+2].[Br-]

Origin of Product

United States

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